3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a triazole ring, which contribute to its unique chemical properties.
Chemical Reactions Analysis
3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have biological activity that can be explored for drug development.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide include:
- 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
- 3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide These compounds share similar structural features, such as the fluorine and methoxy groups, but differ in the specific substituents attached to the benzamide core. The uniqueness of this compound lies in the presence of the triazole ring, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-22-13-5-4-10(7-12(13)16)15(21)17-8-11-9-20(19-18-11)14-3-2-6-23-14/h2-7,9H,8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIPVYBXEZMDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.